molecular formula C11H8Cl2O2 B7872376 (3,4-Dichlorophenyl)(furan-2-yl)methanol

(3,4-Dichlorophenyl)(furan-2-yl)methanol

Cat. No.: B7872376
M. Wt: 243.08 g/mol
InChI Key: DOMRXKAVTGJTEV-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(furan-2-yl)methanol is an organic compound that features a dichlorophenyl group and a furan ring connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is (3,4-Dichlorophenyl)(furan-2-yl)ketone.

    Reduction: The major product is (3,4-Dichlorophenyl)(furan-2-yl)methane.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as (3,4-Diaminophenyl)(furan-2-yl)methanol.

Scientific Research Applications

(3,4-Dichlorophenyl)(furan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)(furan-2-yl)ketone
  • (3,4-Dichlorophenyl)(furan-2-yl)methane
  • (3,4-Diaminophenyl)(furan-2-yl)methanol

Uniqueness

(3,4-Dichlorophenyl)(furan-2-yl)methanol is unique due to its specific combination of a dichlorophenyl group and a furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRXKAVTGJTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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